2-methyl-N-(2-phenoxyphenyl)propanamide
Description
2-Methyl-N-(2-phenoxyphenyl)propanamide is a substituted propanamide featuring a methyl group at the α-carbon of the propanamide backbone and a 2-phenoxyphenyl substituent on the nitrogen atom. These compounds are often synthesized via amide coupling reactions or acid chloride-mediated pathways and are explored for applications in pharmaceuticals, agrochemicals, and material science .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methyl-N-(2-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(2)16(18)17-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) |
InChI Key |
NTJABIQLRSCVFF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The following table highlights key structural differences and similarities between 2-methyl-N-(2-phenoxyphenyl)propanamide and related compounds:
Key Observations :
- Phenoxy vs. Nitro/Trifluoromethyl Groups: Flutamide’s nitro and trifluoromethyl groups enhance its electron-withdrawing properties, influencing receptor binding and metabolic stability compared to the phenoxy group in the target compound .
- Chlorine Substitution: The chloro analog (3-chloro-N-(2-phenoxyphenyl)propanamide) may exhibit altered lipophilicity and bioavailability due to the electronegative chlorine atom .
Pharmacological and Biopharmaceutical Properties
Key Findings :
- Flutamide : Hepatotoxicity correlates with elevated serum levels of unmetabolized flutamide, suggesting metabolic oxidation (to OH-flutamide) is critical for detoxification .
- Tetrazole Analog : Demonstrates improved bioavailability compared to clofibric acid, attributed to the tetrazole group’s metabolic resistance and enhanced solubility .
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